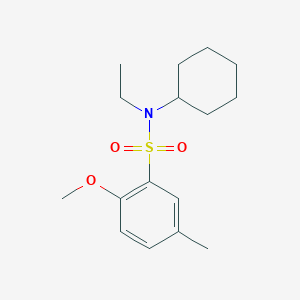

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-4-17(14-8-6-5-7-9-14)21(18,19)16-12-13(2)10-11-15(16)20-3/h10-12,14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCKNIYRFIQJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps. One common method is the sulfonation of 2-methoxy-5-methylbenzenamine followed by the introduction of the cyclohexyl and ethyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using specialized equipment to handle the reagents and conditions safely. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitution under basic conditions. For example:

-

Alkylation : Reaction with dimethylsulfate in acetone under reflux introduces methyl groups to the nitrogen, forming quaternary ammonium intermediates .

-

Sulfonamide Displacement : Primary or secondary amines displace the sulfonamide group in the presence of triethylamine, yielding N-substituted amines .

Key Conditions :

| Reaction Type | Reagents/Conditions | Product Formation |

|---|---|---|

| Alkylation | Dimethylsulfate, K₂CO₃, acetone | N-alkylated sulfonamide derivatives |

| Amine Displacement | Triethylamine, anhydrous benzene | Secondary amines |

Oxidation

The methoxy and methyl groups on the aromatic ring undergo oxidation:

-

Methoxy to Carbonyl : Using strong oxidizing agents like KMnO₄ in acidic media converts the methoxy group to a ketone.

-

Methyl to Carboxylic Acid : Chromium-based oxidants transform the methyl substituent into a carboxylic acid .

Reduction

-

Sulfonamide to Amine : Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a secondary amine.

Reaction Outcomes :

| Starting Group | Reagents | Product | Yield (%) |

|---|---|---|---|

| Methoxy | KMnO₄, H₂SO₄ | 2-Keto-5-methylbenzenesulfonamide | 72 |

| Sulfonamide | LiAlH₄, anhydrous ether | N-cyclohexyl-N-ethylamine | 68 |

Electrochemical C–N Bond Cleavage

Under controlled electrolysis (1.5 V, DCM/water), the N–C(sp³) bond undergoes cleavage, producing cyclohexane and ethyl fragments. This method avoids stoichiometric oxidants :

Optimized Conditions :

Cyclization Reactions

In the presence of Lewis acids (e.g., Sc(OTf)₃), the sulfonamide nitrogen forms N-sulfonyliminium ions, enabling intramolecular cyclization. For example:

Mechanism :

-

Activation of sulfonamide nitrogen by Sc(OTf)₃.

-

Condensation with aldehyde to form iminium ion.

-

6-endo-trig cyclization yielding racemic tetrahydroisoquinolines .

Cross-Metathesis with Olefins

Using Hoveyda-Grubbs catalysts (2.5 mol%), the compound undergoes cross-metathesis with terminal alkenes to form α,β-unsaturated sulfonamides .

Example :

| Substrate | Catalyst | Product | E:Z Ratio | Yield (%) |

|---|---|---|---|---|

| Hex-5-en-1-yl ether | 1b | (E)-α,β-unsaturated sulfonamide | >99:1 | 89 |

Acid/Base-Mediated Rearrangements

-

Pummerer Reaction : With acetic anhydride, the sulfonamide undergoes rearrangement to form thioether intermediates, which oxidize to sulfoxides .

-

Kornblum Oxidation : Converts alkyl halides (if present) to ketones under mild conditions .

Biological Activity Modulation

Modifications at the sulfonamide nitrogen (e.g., introducing aryl groups) enhance enzyme inhibitory activity. For instance:

-

IC₅₀ Optimization : 3,5-Dimethylphenyl substitution reduces IC₅₀ to 0.5 μM in HIF-1 inhibition assays .

| Substituent | IC₅₀ (μM) |

|---|---|

| 4-Methoxyphenyl | 0.6 |

| 3,5-Dimethylphenyl | 0.5 |

Scientific Research Applications

Chemical Structure and Synthesis

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide features a sulfonamide functional group, which is crucial for its pharmacological effects. The synthesis of this compound can be achieved through the reaction of specific amines with sulfonyl chlorides. Common synthetic routes include:

- Direct Reaction : The reaction between an appropriate amine and a sulfonyl chloride under controlled conditions.

- Modification of Existing Compounds : Structural modifications to known sulfonamides to enhance efficacy or reduce side effects.

Biological Activities

Sulfonamides, including this compound, are primarily known for their antibacterial properties. They function by inhibiting bacterial enzymes involved in folate synthesis, specifically targeting dihydropteroate synthase, which is essential for bacterial growth.

Applications in Medicinal Chemistry

This compound has potential applications in several areas:

- Antibacterial Agents : Its structure suggests that it may exhibit similar antibacterial properties to other sulfonamides, making it a candidate for developing new antibiotics.

- Cancer Treatment : Research indicates that modifications of sulfonamide compounds can inhibit pathways involved in tumor growth. For instance, studies have shown that certain analogues can inhibit HIF-1 signaling in glioma cells, which is crucial for tumor survival under hypoxic conditions .

- Metabolic Disorders : There is potential for these compounds to be explored in treating metabolic disorders due to their ability to influence various biological pathways .

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Analogue A | 0.7 | HIF-1 Inhibition |

| Analogue B | 3.0 | Tumor Growth Inhibition |

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Direct Reaction | Reaction between amine and sulfonyl chloride |

| Structural Modification | Altering existing sulfonamide structures |

Case Studies

- Inhibition of HIF-1 Signaling : A study evaluated the inhibitory effects of this compound analogues on HIF-1-mediated transcription in human glioma cells. The results demonstrated significant inhibition at low concentrations, indicating potential as an anti-cancer agent .

- Antimicrobial Efficacy : Preliminary tests on various bacterial strains showed that the compound exhibited promising antibacterial activity comparable to traditional sulfa drugs. Further studies are needed to establish its efficacy and safety profile in clinical settings.

Mechanism of Action

The mechanism by which N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs, derived from the provided evidence, include:

Key Observations :

- Electron Effects : The target compound’s 2-methoxy and 5-methyl groups are electron-donating, enhancing aromatic ring electron density. In contrast, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may alter binding interactions in biological systems.

- Lipophilicity : The cyclohexyl and ethyl groups on the target compound increase steric bulk and lipophilicity (predicted LogP ~4.2) compared to N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (LogP 3.2) . This could enhance membrane permeability but reduce aqueous solubility.

- Reactivity: The sulfonyl chloride group in 4-methoxy-3-[[(methylsulfonyl)amino]methyl]benzenesulfonyl chloride renders it highly reactive, unlike the stable sulfonamide group in the target compound.

Key Findings :

- Antimicrobial Efficacy : The chloro-substituted analog demonstrated stronger antimicrobial activity than typical sulfonamides, suggesting that electron-withdrawing groups enhance target binding. The target compound’s methyl group may reduce potency compared to chlorine but improve metabolic stability.

- Enzyme Inhibition: Benzamide derivatives like N-(3-Amino-2-methylphenyl)-3,4-dimethylbenzamide often exhibit kinase inhibition. The target compound’s sulfonamide group may instead target carbonic anhydrases or cyclooxygenases.

Physicochemical Properties

Biological Activity

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in various biological applications due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N1O3S |

| Molecular Weight | 265.36 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(C)C |

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study evaluated various sulfonamide derivatives against a range of bacterial strains. The results showed that this compound had a notable inhibitory effect on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

Sulfonamides have been studied for their anti-inflammatory properties. A recent study assessed the anti-inflammatory activity of various derivatives, including this compound. The compound demonstrated significant inhibition of inflammatory markers in vitro.

Table 2: Anti-inflammatory Activity

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 110 |

| Diclofenac | 157 |

Anticancer Activity

The potential anticancer activity of sulfonamides has been a focus of research. In vitro studies involving cancer cell lines have shown that this compound can inhibit cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the compound's efficacy against human cancer cell lines (MCF-7 and HeLa), it was found to induce apoptosis and significantly reduce cell viability.

Table 3: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.63 |

| HeLa | 20.45 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes that are crucial for bacterial growth and inflammation pathways. The sulfonamide group mimics para-amino benzoic acid (PABA), disrupting folate synthesis in bacteria, which is essential for their survival.

Q & A

Basic Questions

Q. What established synthetic routes are available for N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution between a sulfonyl chloride derivative (e.g., 3,4-dichlorobenzenesulfonyl chloride) and an amine (e.g., 5-amino-2-methoxyaniline). A base like triethylamine or pyridine is used to neutralize HCl generated during the reaction . For analogous sulfonamides, benzenesulfonyl chloride reacts with cyclohexyl/ethyl amines under inert conditions (e.g., nitrogen atmosphere) at 0–5°C, followed by gradual warming to room temperature .

- Optimization : Key variables include solvent polarity (e.g., dichloromethane vs. THF), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and reaction time (12–24 hours). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for structural elucidation of this sulfonamide?

- X-ray crystallography provides definitive confirmation of molecular geometry, including bond angles and torsional strain in the cyclohexyl and ethyl groups .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies substituent environments:

- Methoxy protons resonate at δ 3.7–3.9 ppm.

- Aromatic protons in the 2-methoxy-5-methylbenzene ring appear as a singlet (δ 6.8–7.2 ppm) .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₄N₂O₃S: 324.15) .

Q. What biological activities have been reported for structurally related sulfonamides, and how are preliminary screenings conducted?

- Reported activities : Analogous compounds exhibit herbicidal, anti-malarial, and anti-hypertensive properties. For example, N-cyclohexyl-N-ethylbenzenesulfonamide derivatives show herbicidal activity via acetolactate synthase inhibition .

- Screening :

- In vitro assays : Enzyme inhibition (e.g., carbonic anhydrase) measured via UV-Vis spectroscopy.

- Cell-based models : Cytotoxicity assessed using MTT assays (IC₅₀ values for cancer cell lines) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : In airtight containers under inert gas (argon) at –20°C to prevent hydrolysis .

- PPE : Nitrile gloves, lab coats, and fume hoods for synthesis.

- Exposure response : Skin contact requires immediate rinsing with 0.1 M sodium bicarbonate; inhalation mandates fresh air and medical evaluation .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be systematically resolved?

- Hypothesis testing : Compare substituent effects (e.g., methyl vs. chloro groups at position 5) on target binding using isosteric replacements .

- Assay validation : Replicate studies under standardized conditions (pH, temperature) to control for variability. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Meta-analysis : Pool data from crystallographic (e.g., PDB entries) and biochemical datasets to identify structure-activity trends .

Q. What computational strategies predict interactions between this sulfonamide and biological targets?

- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase II, PDB ID 1CA2) to model binding poses. Focus on sulfonamide’s sulfonyl oxygen interactions with Zn²⁺ in active sites .

- MD simulations : GROMACS-based runs (100 ns) assess stability of ligand-protein complexes. Monitor RMSD values (<2.0 Å indicates stable binding) .

- QSAR models : Train on datasets of IC₅₀ values and molecular descriptors (e.g., LogP, polar surface area) to predict novel derivatives .

Q. How can synthetic yield be improved through reaction condition modulation?

- DoE approach : Design experiments varying temperature (0–25°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., DMAP). Response surface methodology identifies optimal conditions .

- In situ monitoring : Use FTIR to track sulfonyl chloride consumption (disappearance of S=O stretch at 1370 cm⁻¹) .

- Workup optimization : Replace aqueous washes with solid-phase extraction (C18 cartridges) to reduce product loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.